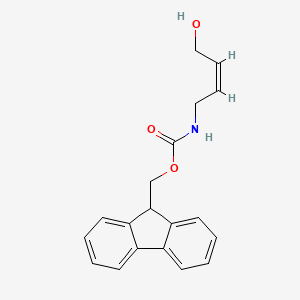
4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(1H)-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(1H)-one typically involves the reaction of diethylamine and propylamine with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the selective formation of the desired product. The reaction proceeds through nucleophilic substitution, where the amine groups replace the chlorine atoms on the cyanuric chloride molecule.
Industrial Production Methods
In an industrial setting, the production of 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(1H)-one can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can further enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Aplicaciones Científicas De Investigación
4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethylamino)propylamine: A similar compound used in the synthesis of agrochemicals and surfactants.
1,4-Diazabicyclo[2.2.2]octane (DABCO): Used as a catalyst in various organic reactions.
Uniqueness
4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(1H)-one is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its dual amine substitution makes it versatile for various chemical transformations and applications in different fields.
Propiedades
Número CAS |
646068-78-2 |
|---|---|
Fórmula molecular |
C10H19N5O |
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
4-(diethylamino)-6-(propylamino)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C10H19N5O/c1-4-7-11-8-12-9(14-10(16)13-8)15(5-2)6-3/h4-7H2,1-3H3,(H2,11,12,13,14,16) |
Clave InChI |
VUMXQHPFIVXMKA-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=NC(=NC(=O)N1)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




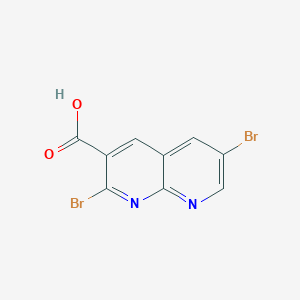
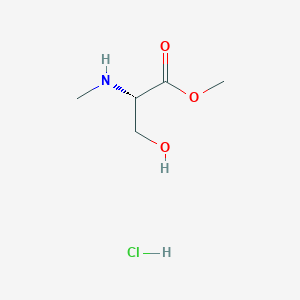




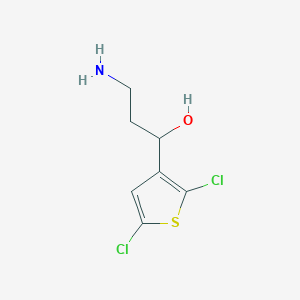
![benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate](/img/structure/B13145371.png)
![7-Benzyl-4-(2-bromobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13145382.png)
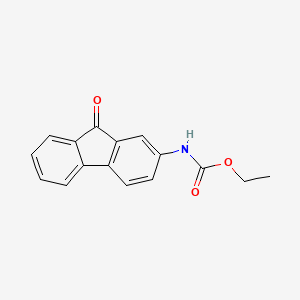
![4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline](/img/structure/B13145387.png)
